Pyridostatin

G-quadruplex telomere single-molecule biophysics

Pyridostatin (PDS, RR82) is not a generic G4 ligand. With a precisely measured Kd of 490 nM for telomeric G4 DNA and a unique selectivity profile distinguishing it from BRACO-19, CX-5461, PhenDC3, and TMPyP4, this compound is a validated chemical probe for replication stress studies. It acts as a confirmed TOP2A poison, severely inhibits DNA synthesis by replicative polymerases on G-rich templates, and provides a quantifiable baseline for multi-omics studies with documented downregulation of 354 transcripts and 158 proteins in human astrocytes. Choose pyridostatin when experimental reproducibility and mechanistic precision are non-negotiable.

Molecular Formula C31H32N8O5
Molecular Weight 596.6 g/mol
Cat. No. B1662821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin
Synonyms4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide
Molecular FormulaC31H32N8O5
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN
InChIInChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41)
InChIKeyVGHSATQVJCTKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Pyridostatin Procurement Guide: G-Quadruplex DNA Stabilizer Lead Compound


Pyridostatin (PDS, RR82, CAS 1085412-37-8) is the lead compound of a family of synthetic small molecules based on the N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold that stabilizes G-quadruplex (G4) nucleic acid secondary structures [1]. It is widely used as a reference G4 ligand in mechanistic and translational research due to its defined telomeric DNA G4 binding affinity (Kd = 490 ± 80 nM) and ability to induce replication- and transcription-dependent DNA damage in cancer cells [2].

Why Generic G-Quadruplex Ligand Substitution Fails for Pyridostatin


Generic G4 ligand substitution fails because pyridostatin possesses a unique N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold that enables adaptive spatial matching to G-tetrad planes via rigid aromatic rings linked by flexible amide bonds [1]. Unlike many other G4 ligands, pyridostatin forms specific hydrogen bonds between its amide N-H groups and O6 atoms of G-tetrad guanines, a binding mode that differs structurally from most G4 ligands and contributes to its characteristic affinity and selectivity profile [1]. These scaffold-dependent features cannot be replicated by structurally unrelated G4 ligands such as porphyrin-based TMPyP4 or acridine-based BRACO-19, which exhibit different binding stoichiometries, selectivity patterns, and functional outcomes [2].

Pyridostatin Comparative Performance Evidence: Binding Affinity, Antiviral Activity, and Structural Differentiation


Pyridostatin vs. RR110: Telomeric G4 Binding Affinity by Single-Molecule Laser Tweezers

In a direct single-molecule force spectroscopy comparison, pyridostatin bound telomeric DNA G-quadruplexes with a Kd of 490 ± 80 nM, while the structurally distinct ligand RR110 exhibited a Kd of 42 ± 3 μM, representing an approximately 86-fold higher binding affinity for pyridostatin [1].

G-quadruplex telomere single-molecule biophysics

Pyridostatin vs. Multiple G4 Ligands: Anti-ZIKV Activity in Vero Cell Assay

In a direct comparative study of five classical G4 binders, pyridostatin demonstrated an EC50 of 4.2 ± 0.4 μM against ZIKV in Vero cells, outperforming berberine, BRACO-19, NiL, and 360A, as well as the positive control ribavirin [1].

antiviral Zika virus G-quadruplex

Pyridostatin vs. cPDS Derivative: Differential RNA vs. DNA G4 Selectivity

Comparative molecular dynamics and docking studies reveal that pyridostatin acts as a generic RNA and DNA G4-interacting molecule, whereas its derivative carboxypyridostatin (cPDS) exhibits high molecular specificity for RNA over DNA G4, particularly toward TERRA G4 [1].

RNA G-quadruplex selectivity molecular recognition

Pyridostatin vs. BRACO-19: Differential Inhibition of EV-A71 Replication

In an EV-A71 enterovirus model, G4 ligands BRACO-19, pyridostatin, and TMPyP4 all inhibited transcription of G4-containing constructs; however, only BRACO-19 was reported to inhibit EV-A71 viral replication [1]. Pyridostatin, while capable of inhibiting transcription of G4-containing constructs, did not show the same level of viral replication inhibition as BRACO-19 in this specific viral system [1].

enterovirus antiviral G-quadruplex

Pyridostatin vs. PhenDC3 and BRACO-19: G4 Binding Affinity Ranking by FRET Melting

In a systematic evaluation of benchmark G4 probes using three biophysical methods, PhenDC3 emerged as the most potent binder irrespective of G4 sequence, with pyridostatin immediately below PhenDC3, followed by PDC-360A, BRACO-19, TMPyP4, and RHPS4 featuring strong to medium binding [1]. All tested compounds showed poor G4 topology discrimination [1].

G-quadruplex FRET melting binding affinity

Pyridostatin vs. PA-PDS Conjugate: Telomeric Binding Affinity Enhancement

Conjugation of pyridostatin with a polyamide (PA) duplex-binding moiety produced PA-PDS with a Kd of 0.8 nM, which is approximately 560-fold lower than pyridostatin alone (Kd ~450 nM) and significantly lower than PA alone (Kd ~35 nM) [1]. The PA-PDS conjugate also stopped DNA polymerase replication more efficiently than either component alone [1].

telomere conjugate multivalent binding

Pyridostatin Recommended Research and Procurement Application Scenarios


Reference G4 Ligand for Biophysical Assay Development and Benchmarking

Given its well-characterized binding affinity (Kd = 490 ± 80 nM for telomeric G4 by single-molecule force spectroscopy [1]) and its rank position as the second-most potent binder after PhenDC3 in systematic FRET melting evaluations [2], pyridostatin serves as an optimal reference standard for calibrating and benchmarking new G4 ligand candidates in biophysical assays such as FRET melting, SPR, and single-molecule force spectroscopy.

G4-Mediated Antiviral Research Targeting Zika Virus

For research groups investigating RNA G-quadruplexes as antiviral targets in Zika virus, pyridostatin is the preferred compound based on direct comparative data showing superior anti-ZIKV activity (EC50 = 4.2 ± 0.4 μM) compared to berberine, BRACO-19, NiL, 360A, and ribavirin [3]. Its demonstrated post-entry mechanism of action (inhibition of ZIKV NS2B-NS3 protease activity, mRNA, and protein levels) makes it suitable for studies focused on post-entry antiviral interventions [3].

Broad-Spectrum DNA/RNA G4 Targeting in Mechanistic Studies

In applications requiring simultaneous engagement of both DNA and RNA G-quadruplexes without discrimination, pyridostatin should be selected over its derivative carboxypyridostatin (cPDS), which exhibits RNA G4-specific selectivity [4]. This makes pyridostatin appropriate for global G4 mapping studies, chromatin immunoprecipitation (ChIP)-based G4 occupancy analyses, and investigations where broad G4 targeting is required rather than RNA-selective engagement.

Conjugate Development and Multivalent G4 Targeting Probe Design

Pyridostatin's demonstrated affinity enhancement upon polyamide conjugation (from ~450 nM to 0.8 nM Kd, representing ~560-fold improvement [5]) establishes it as a validated warhead for developing high-affinity multivalent G4 probes. Procurement is recommended for medicinal chemistry and chemical biology programs focused on designing G4-targeting conjugates, PROTACs, or fluorescent imaging probes where the pyridostatin scaffold provides a characterized affinity baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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